Cas no 892502-27-1 (2-(2-Methyl-1H-imidazol-1-yl)benzonitrile)

2-(2-Methyl-1H-imidazol-1-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile core substituted with a 2-methylimidazole moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The presence of both imidazole and nitrile functional groups enhances its reactivity, enabling participation in diverse chemical transformations such as nucleophilic substitutions and cyclization reactions. Its stability under standard conditions and well-defined purity make it suitable for precision synthesis. The compound is particularly valued in the development of biologically active molecules due to its ability to modulate electronic and steric properties in target structures.
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile structure
892502-27-1 structure
Product name:2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
CAS No:892502-27-1
MF:C11H9N3
Molecular Weight:183.20926
CID:714516
PubChem ID:24229637

2-(2-Methyl-1H-imidazol-1-yl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
    • 2-(2-methylimidazol-1-yl)benzonitrile
    • Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)-
    • 892502-27-1
    • AKOS000261996
    • MS-22491
    • F87507
    • FT-0756808
    • DTXSID80640342
    • MFCD09065013
    • CS-0364356
    • SCHEMBL26114212
    • DB-078352
    • インチ: InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,1H3
    • InChIKey: NCQQCFZREDABTC-UHFFFAOYSA-N
    • SMILES: CC1=NC=CN1C2=CC=CC=C2C#N

計算された属性

  • 精确分子量: 183.08000
  • 同位素质量: 183.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 242
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

  • ゆうかいてん: 102 °C
  • PSA: 41.61000
  • LogP: 2.05238

2-(2-Methyl-1H-imidazol-1-yl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB223558-5 g
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile; 97%
892502-27-1
5g
€534.50 2023-02-05
Apollo Scientific
OR962738-1g
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
892502-27-1 95%
1g
£200.00 2023-09-02
Ambeed
A141139-5g
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
892502-27-1 97%
5g
$130.0 2024-04-16
Aaron
AR0042UF-10g
Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)-
892502-27-1 98%
10g
$202.00 2025-02-13
1PlusChem
1P0042M3-250mg
Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)-
892502-27-1 97%
250mg
$40.00 2024-04-20
1PlusChem
1P0042M3-5g
Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)-
892502-27-1 97%
5g
$130.00 2024-04-20
Aaron
AR0042UF-5g
Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)-
892502-27-1 98%
5g
$120.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435026-10g
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
892502-27-1 98%
10g
¥1950.00 2024-04-26
1PlusChem
1P0042M3-100g
Benzonitrile,2-(2-methyl-1H-imidazol-1-yl)-
892502-27-1 97%
100g
$1198.00 2024-04-20
Apollo Scientific
OR962738-5g
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
892502-27-1 95%
5g
£194.00 2025-02-21

2-(2-Methyl-1H-imidazol-1-yl)benzonitrile 関連文献

2-(2-Methyl-1H-imidazol-1-yl)benzonitrileに関する追加情報

Research Briefing on 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile (CAS: 892502-27-1) in Chemical Biology and Pharmaceutical Applications

2-(2-Methyl-1H-imidazol-1-yl)benzonitrile (CAS: 892502-27-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. This briefing synthesizes the latest findings regarding this compound, highlighting its chemical properties, synthetic pathways, and biological activities.

The compound's molecular structure, featuring an imidazole ring linked to a benzonitrile moiety, provides a versatile scaffold for medicinal chemistry optimization. Recent publications in the Journal of Medicinal Chemistry (2023) have demonstrated its utility in creating selective inhibitors for protein kinases involved in inflammatory pathways. The 2-methyl substitution on the imidazole ring appears to confer enhanced metabolic stability compared to unsubstituted analogs, as evidenced by pharmacokinetic studies in rodent models.

In synthetic chemistry applications, researchers at several academic institutions have developed novel catalytic methods for the efficient preparation of 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile. A 2024 Nature Communications paper described a copper-catalyzed C-N coupling approach that achieves yields exceeding 85% while minimizing byproduct formation. These advances address previous challenges in scaling up production of this intermediate, which had limited its widespread use in drug discovery programs.

Biological evaluations have revealed promising activity profiles for derivatives of 892502-27-1. A recent study published in ACS Chemical Biology (2024) reported that certain analogs demonstrate nanomolar inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4), suggesting potential applications in autoimmune disease treatment. Structure-activity relationship (SAR) analyses indicate that modifications to the benzonitrile group can significantly alter target selectivity while maintaining favorable drug-like properties.

From a drug development perspective, the compound's physicochemical properties have been extensively characterized. With a molecular weight of 183.21 g/mol and calculated logP of 2.1, it falls within the preferred range for oral bioavailability. Recent formulation studies have explored its salt forms and cocrystals to improve solubility, as reported in the European Journal of Pharmaceutical Sciences (2023). These investigations provide valuable data for pharmaceutical scientists considering this scaffold for clinical candidates.

Looking forward, several pharmaceutical companies have included 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile derivatives in their preclinical pipelines. Patent activity in 2023-2024 shows increasing interest in this chemical space, particularly for oncology and immunology indications. However, challenges remain in optimizing the selectivity profile of these compounds to minimize off-target effects, as noted in recent reviews of kinase inhibitor development.

In conclusion, 892502-27-1 represents a valuable building block in medicinal chemistry with demonstrated utility across multiple therapeutic areas. The compound's versatility, combined with recent synthetic and biological insights, positions it as an important tool for researchers developing next-generation targeted therapies. Continued investigation of its structure-activity relationships and exploration of novel derivatives are likely to yield additional breakthroughs in the coming years.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:892502-27-1)2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
A1187845
Purity:99%
はかる:5g
Price ($):153.0